7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with cycloheptylamine and 5-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid under reflux conditions in the presence of a suitable catalyst . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of protein kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity . Additionally, it may modulate the expression of certain genes involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual inhibition of aurora kinase A and epidermal growth factor receptor kinase.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and inhibition of cyclin-dependent kinases.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Exhibits NF-κB inducing kinase inhibitory activity.
Uniqueness
7-(4-bromophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the bromine atom and the cycloheptyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C25H25BrN4 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-cycloheptyl-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H25BrN4/c26-19-12-14-21(15-13-19)30-16-22(18-8-4-3-5-9-18)23-24(27-17-28-25(23)30)29-20-10-6-1-2-7-11-20/h3-5,8-9,12-17,20H,1-2,6-7,10-11H2,(H,27,28,29) |
InChI Key |
XHELQNFSAGUAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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